Tris(4-dodecylphenyl) phosphite
Description
Overview of Organophosphorus Compounds in Materials Science
Organophosphorus compounds, a diverse class of chemicals containing a carbon-phosphorus bond, are integral to modern materials science. taylorandfrancis.com Their applications are extensive, ranging from flame retardants and plasticizers to catalysts and, most notably, stabilizers for polymeric materials. taylorandfrancis.comwikipedia.orgmdpi.com The versatility of organophosphorus compounds stems from the variable oxidation states of phosphorus and the ability to tailor the organic substituents to achieve specific functionalities. taylorandfrancis.com In the realm of material protection, these compounds, particularly organophosphates and phosphites, play a critical role in preventing the degradation of polymers and other materials, thereby extending their lifespan and maintaining their desired properties. wikipedia.orgnih.gov
Significance of Phosphite (B83602) Stabilizers in Advanced Materials
Phosphite stabilizers, a subclass of organophosphorus compounds, are primarily utilized as secondary antioxidants in a wide range of polymeric materials. amfine.comuvabsorber.com Their main function is to decompose hydroperoxides, which are reactive intermediates formed during the oxidation of polymers. amfine.comvinatiorganics.com This process is particularly effective at the high temperatures encountered during polymer processing. uvabsorber.com By converting hydroperoxides into stable, non-radical products, phosphite stabilizers prevent chain scission and cross-linking reactions that lead to the degradation of the polymer's mechanical and physical properties. vinatiorganics.comwikipedia.org
The efficacy of phosphite stabilizers is often enhanced when used in combination with primary antioxidants, such as hindered phenols. This synergistic relationship allows for a more comprehensive stabilization strategy, protecting the material from both processing-induced and long-term thermal degradation. amfine.comvinatiorganics.com The choice of a specific phosphite stabilizer depends on several factors, including its compatibility with the polymer matrix, volatility, and resistance to hydrolysis. uvabsorber.com
Contextualization of Tris(4-dodecylphenyl) phosphite within Aryl Phosphite Research
This compound is a prominent example of an aryl phosphite stabilizer. Aryl phosphites are characterized by the presence of aromatic (aryl) groups attached to the phosphorus atom via an oxygen atom. wikipedia.org Research into aryl phosphites has been driven by the need for stabilizers with improved performance characteristics, such as higher thermal stability and greater resistance to hydrolysis compared to their alkyl counterparts. mmu.ac.uk The large, hydrophobic dodecylphenyl groups in this compound contribute to its low volatility and good compatibility with a variety of polymers, particularly polyolefins and polyvinyl chloride (PVC). lookchem.com
The ongoing research in aryl phosphite chemistry focuses on developing novel structures with enhanced stabilizing efficiency, reduced environmental impact, and improved hydrolytic stability. This includes the synthesis of more complex phosphites and the investigation of their degradation mechanisms to better understand their mode of action. winona.eduacs.org this compound represents a significant development in this field, offering a balance of performance properties that make it a valuable tool in the formulation of high-performance plastics and other advanced materials. lookchem.com
Interactive Data Table: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C54H87O3P | chemicalbook.com |
| Molecular Weight | 815.24 g/mol | chemicalbook.com |
| CAS Number | 25376-41-4 | lookchem.com |
| Appearance | Not specified, but generally aryl phosphites are liquids or low-melting solids. | |
| Boiling Point | 776.1°C at 760 mmHg | lookchem.com |
| Flash Point | 536.2°C | lookchem.com |
Properties
CAS No. |
54076-72-1 |
|---|---|
Molecular Formula |
C54H87O3P |
Molecular Weight |
815.2 g/mol |
IUPAC Name |
tris(4-dodecylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-4-7-10-13-16-19-22-25-28-31-34-49-37-43-52(44-38-49)55-58(56-53-45-39-50(40-46-53)35-32-29-26-23-20-17-14-11-8-5-2)57-54-47-41-51(42-48-54)36-33-30-27-24-21-18-15-12-9-6-3/h37-48H,4-36H2,1-3H3 |
InChI Key |
BRGHSAQXRXNDMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Tris 4 Dodecylphenyl Phosphite
Synthesis Routes from Phenolic Precursors and Phosphorus Halides
The predominant method for synthesizing tris(4-dodecylphenyl) phosphite (B83602) involves the reaction of 4-dodecylphenol (B94205) with a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). This reaction is a nucleophilic substitution where the hydroxyl group of the phenol (B47542) attacks the phosphorus atom, leading to the displacement of a chloride ion and the formation of a P-O bond. The process is typically stepwise, with the sequential substitution of the three chlorine atoms on the phosphorus center.
Multi-Stage Reaction Pathways
The synthesis of triaryl phosphites, including tris(4-dodecylphenyl) phosphite, from phenols and phosphorus trichloride is recognized as a multi-stage process. nih.govresearchgate.net The reaction proceeds through the formation of intermediate chlorophosphites. Initially, one molecule of 4-dodecylphenol reacts with phosphorus trichloride to form 4-dodecylphenyl dichlorophosphite. This intermediate then reacts with a second molecule of 4-dodecylphenol to yield bis(4-dodecylphenyl) chlorophosphite. Finally, the third molecule of 4-dodecylphenol reacts with the chlorophosphite to produce the desired this compound. Each step of this pathway liberates a molecule of hydrogen chloride (HCl). nih.gov
3 (C₁₂H₂₅-C₆H₄-OH) + PCl₃ → (C₁₂H₂₅-C₆H₄-O)₃P + 3 HCl
To drive the reaction to completion and achieve high yields, the removal of the HCl byproduct is crucial as its presence can lead to reversible reactions and the formation of undesired side products. researchgate.net This is often accomplished by conducting the reaction under a nitrogen sparge or by using a base to neutralize the acid. nih.govresearchgate.net
A patented multi-stage process for a similar compound, tris(2,4-ditert-butylphenyl)phosphite, highlights the importance of temperature control and staged reagent addition. google.comgoogle.com This process involves combining the phenol and a portion of the catalyst in a preliminary stage before reacting with phosphorus trichloride at a controlled temperature, followed by further reaction at elevated temperatures and reduced pressure to ensure completion and remove volatile byproducts. google.comgoogle.com
Catalytic Approaches in Phosphite Synthesis
Nitrogen-containing heterocyclic compounds are effective catalysts for the synthesis of phosphites. Bases such as pyridine (B92270) and N-methylimidazole have been shown to significantly improve the yield of triphenyl phosphites by acting as acid scavengers, neutralizing the HCl generated during the reaction. nih.gov This neutralization shifts the reaction equilibrium towards the product side. nih.gov In a continuous flow synthesis of tris(2,4-di-tert-butylphenyl) phosphite, N-methylimidazole was identified as the most effective base among several tested, including triethylamine, pyridine, and DMAP. nih.gov The catalytic activity of these nitrogenous bases is attributed to their ability to activate the phosphorus halide or the phenolic reactant, facilitating the nucleophilic substitution. Furthermore, nitrogen/phosphorus co-doped porous carbon materials have been reported as effective metal-free catalysts for the oxidative dehydrogenation of N-heterocycles, suggesting the potential for novel catalytic systems in related phosphorus chemistry. nih.gov
Metal-based catalysts, particularly transition metal complexes, have been investigated for various phosphite and phosphine (B1218219) synthesis reactions. researchgate.netrsc.orgalfachemic.com While specific examples for the direct synthesis of this compound are less documented in readily available literature, the broader field of phosphorus chemistry provides insights into potential catalytic systems. For instance, zinc(II) catalysts have been successfully employed in a highly efficient method for the synthesis of phosphite diesters. rsc.org Copper-catalyzed hydroformylation reactions often utilize phosphite ligands, indicating the compatibility of these metals with phosphite chemistry. acs.orgacs.org Metal phosphides, synthesized from metal precursors and phosphorus sources like phosphites, are used in various catalytic applications, further highlighting the interaction between metals and phosphorus compounds. rsc.orgresearchgate.net The use of metal catalysts could offer alternative reaction pathways, potentially operating under milder conditions or with enhanced selectivity.
Solvent-Free and Solvent-Assisted Synthetic Processes
The choice of solvent is a critical parameter in the synthesis of this compound. Traditionally, the reaction is carried out in a non-polar organic solvent, such as toluene (B28343) or chloroform, which helps to dissolve the reactants and facilitate heat transfer. nih.gov However, the use of solvents contributes to the environmental impact of the process and adds to the production cost due to the need for solvent recovery and disposal.
Consequently, there is a growing interest in developing solvent-free synthetic methods. google.comrsc.org A key advantage of solvent-free processes is the increased reaction volume available, which can lead to higher reaction temperatures and consequently faster reaction rates. google.com This approach also simplifies the work-up procedure, as the step of distilling off the solvent is eliminated. google.com A patented solvent-free, multi-stage process for a structurally related phosphite demonstrates the feasibility and benefits of this approach, achieving high space/time yields. google.comgoogle.com However, challenges such as managing the exothermicity of the reaction and potential issues with mixing and viscosity of the reaction mixture need to be carefully addressed in solvent-free systems. researchgate.net
Yield Optimization and Process Scalability in Laboratory Synthesis
Optimizing the yield and ensuring the scalability of the synthesis of this compound from a laboratory to an industrial scale are of paramount importance. Several factors influence the final yield and the ease of scaling up the process.
Reaction Conditions:
| Parameter | Condition | Impact on Yield | Reference |
| Temperature | Elevated temperatures (e.g., >140 °C) | Increases reaction rate and drives the reaction to completion. | researchgate.netgoogle.comgoogle.com |
| Pressure | Reduced pressure in later stages | Facilitates the removal of HCl and other volatile byproducts. | google.comgoogle.com |
| Reactant Ratio | Stoichiometric or slight excess of phenol | Ensures complete conversion of phosphorus trichloride. | nih.gov |
| Catalyst Loading | 0.005 to 10 mol-% | Optimizes reaction rate while minimizing cost and potential side reactions. | google.com |
Process Parameters for Scalability:
A significant advancement in the scalability of phosphite synthesis is the development of continuous flow reactors. A study on the synthesis of triphenyl phosphites, including tris(2,4-di-tert-butylphenyl) phosphite, demonstrated a remarkable reduction in reaction time from hours in a batch process to mere seconds in a microreactor. nih.gov This method also allowed for the use of stoichiometric reactant ratios, making the process more efficient and environmentally friendly. nih.gov The successful scale-up of this process to produce kilograms of product per hour highlights the potential of continuous flow technology for the industrial production of this compound. nih.gov
Key considerations for scaling up the synthesis include:
Heat Management: The reaction between 4-dodecylphenol and phosphorus trichloride is exothermic. researchgate.net Efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality.
Mass Transfer: Efficient mixing is necessary to ensure that the reactants are in close contact, particularly in a multi-stage process.
Byproduct Removal: The efficient removal of HCl is critical for achieving high yields and preventing the degradation of the product. researchgate.net
By carefully controlling these parameters, it is possible to achieve high yields of this compound in a reproducible and scalable manner.
Comparative Analysis of Synthetic Efficiency for Related Triaryl Phosphites
The synthesis of triaryl phosphites is a mature field of industrial chemistry, with significant research dedicated to optimizing reaction efficiency, particularly for compounds with bulky alkyl substituents on the phenyl rings, which enhance stability. While specific comparative studies detailing the synthesis of this compound are not extensively published in peer-reviewed literature, valuable insights can be drawn from patents and studies on structurally similar long-chain alkylated and sterically hindered triaryl phosphites. These comparisons typically revolve around key parameters such as reaction time, temperature, the use of catalysts or bases, and the final product yield.
The reaction of a substituted phenol with phosphorus trichloride is the most prevalent method. google.com This reaction proceeds via the stepwise displacement of chloride ions from phosphorus trichloride by the phenoxide, releasing hydrogen chloride (HCl) as a byproduct. acs.org The efficiency of this process is often enhanced by the removal of HCl, which can be achieved by heating, sparging with an inert gas, or by using a base to act as an acid scavenger. acs.orgresearchgate.net
For instance, a patented process for the synthesis of tri(dodecyl-phenyl)phosphite involves reacting dodecyl phenol with phosphorus trichloride. The mixture is heated to 150°C for an extended period to drive the reaction to completion by evolving hydrogen chloride. google.com This method, while straightforward, requires high temperatures and long reaction times.
In contrast, methods for other sterically hindered triaryl phosphites, such as tris(2,4-di-tert-butylphenyl) phosphite, often employ catalysts or a significant amount of a Lewis base like pyridine to facilitate the reaction at lower temperatures and shorter durations. acs.orggoogle.com The use of a base can significantly improve the reaction rate by neutralizing the HCl as it is formed. acs.org Continuous flow microreactor technology has also been successfully applied to the synthesis of triphenyl phosphite derivatives, dramatically reducing reaction times and improving efficiency. acs.org
Another synthetic strategy is the transesterification of a simpler trialkyl or triaryl phosphite with a higher-boiling alcohol or phenol. researchgate.net This equilibrium-driven process can be pushed towards the desired product by removing the lower-boiling alcohol by-product through distillation.
The following table provides a comparative overview of synthetic methodologies for various triaryl phosphites, drawing on data from patent literature and research articles to highlight the differences in reaction conditions and outcomes.
| Triaryl Phosphite | Precursors | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tri(dodecyl-phenyl)phosphite | Dodecyl phenol, Phosphorus trichloride | None | None | 150 | 6 | Not specified | google.com |
| Tris(2,4-di-tert-butylphenyl) phosphite | 2,4-di-tert-butylphenol (B135424), Phosphorus trichloride | Methylene chloride | Pyridine | 0-5 | 1 | Not specified | google.com |
| Tris(2,4-di-tert-butylphenyl) phosphite | 2,4-di-tert-butylphenol, Phosphorus trichloride | Toluene | Triethylamine | 70 | Not specified | 82 | acs.org |
| Triphenyl phosphite | Phenol, Phosphorus trichloride | None | None | 45 -> 160 | 6 | 94 | chemicalbook.com |
| Tri(p-octyl-phenyl)phosphite | p-Octyl phenol, Phosphorus trichloride | None | None | 90 -> 150 | 4.75 | Not specified | google.com |
| Tris(nonylphenyl) phosphite | Nonylphenol, Phosphorus trichloride | None | None | Room Temp -> 130 | Not specified | Not specified | google.com |
Table 1. Comparative analysis of synthetic conditions for various triaryl phosphites. This table illustrates the range of reaction parameters employed in the synthesis of different triaryl phosphites. The choice of methodology is often a trade-off between reaction speed, temperature requirements, and the need for catalysts or bases.
Mechanistic Studies of Tris 4 Dodecylphenyl Phosphite S Chemical Function
Mechanisms of Oxidative Stabilization in Polymeric Systems
Tris(4-dodecylphenyl) phosphite (B83602) is understood to function as a secondary, or hydroperoxide-decomposing, antioxidant. Its primary role is to prevent the chain-branching step of polymer degradation by converting hydroperoxides (ROOH), which are formed during the initial stages of oxidation, into non-radical, stable products. This action is crucial in preserving the integrity and properties of the polymer.
Role as a Secondary Antioxidant
As a secondary antioxidant, Tris(4-dodecylphenyl) phosphite works synergistically with primary antioxidants, which are typically hindered phenols. The primary antioxidant intercepts free radicals (R•, ROO•) to inhibit the initiation and propagation of the oxidative chain reaction. However, some hydroperoxides inevitably form. This compound then intervenes to decompose these hydroperoxides, thus preventing their thermal or light-induced decomposition into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.
Interaction with Peroxyl Radicals and Hydroperoxides
The fundamental reaction involves the phosphite ester being oxidized to a phosphate (B84403) ester while reducing the hydroperoxide to an alcohol. The general mechanism is as follows:
(ArO)₃P + ROOH → (ArO)₃P=O + ROH
In this reaction, the phosphorus atom in the phosphite, with its lone pair of electrons, nucleophilically attacks the electrophilic oxygen of the hydroperoxide. This leads to the formation of a phosphate and a stable alcohol, effectively neutralizing the threat of radical formation. While this general mechanism is widely accepted for phosphite antioxidants, specific studies detailing the interaction of this compound with various types of peroxyl radicals and hydroperoxides under different polymer matrix conditions are not extensively documented in public sources.
Kinetics and Thermodynamics of Stabilization Reactions
Detailed kinetic data, such as reaction rate constants and activation energies, for the reaction of this compound with hydroperoxides are not available in the reviewed literature. Similarly, thermodynamic data, including the enthalpy and entropy of these stabilization reactions, which would provide deeper insight into the spontaneity and efficiency of the process, are also not publicly documented. Such data is often proprietary to the manufacturers and end-users of these additives.
Influence of Molecular Structure on Reactivity and Stability
The molecular structure of this compound, with its three 4-dodecylphenyl groups attached to the central phosphorus atom, is expected to significantly influence its performance. The long dodecyl chains enhance the solubility and compatibility of the antioxidant within non-polar polymer matrices such as polyolefins. This improved dispersion is critical for its effective functioning.
The electronic nature of the aryl groups influences the nucleophilicity of the phosphorus atom. The electron-donating character of the alkyl substituent on the phenyl ring can modulate the reactivity of the phosphite towards hydroperoxides. However, quantitative studies detailing these structure-activity relationships for this compound are not found in the public domain.
Furthermore, the steric bulk of the dodecylphenyl groups plays a crucial role in the hydrolytic stability of the phosphite. Phosphite antioxidants are susceptible to hydrolysis, which deactivates them and can lead to the formation of acidic byproducts that may be detrimental to the polymer. The steric hindrance provided by the bulky substituent groups can protect the phosphorus center from attack by water molecules, thereby enhancing its storage stability and performance in humid environments.
Comparison with Other Phosphite Antioxidants: Mechanistic Differences
A direct, detailed mechanistic comparison of this compound with other common phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl) phosphite or triphenyl phosphite, is challenging due to the lack of specific data for the former.
Generally, the key differences in the mechanisms and performance of phosphite antioxidants arise from:
Steric Hindrance: Phosphites with bulkier substituents, like the tert-butyl groups in Tris(2,4-di-tert-butylphenyl) phosphite, typically exhibit higher hydrolytic stability compared to those with less bulky groups. The dodecyl group in this compound, while providing good solubility, may offer a different degree of steric protection compared to the more branched tert-butyl groups.
Electronic Effects: The nature of the substituents on the phenyl rings (electron-donating or electron-withdrawing) affects the electron density on the phosphorus atom, thereby influencing its reactivity towards hydroperoxides.
Physical Properties: Differences in melting point, volatility, and solubility in the polymer matrix affect the handling, processing, and long-term effectiveness of the antioxidant.
Without specific experimental data on the reaction rates, activation energies, and hydrolytic stability of this compound under controlled conditions, a quantitative and mechanistic comparison remains speculative.
Applications of Tris 4 Dodecylphenyl Phosphite in Materials Science
Polymer Stabilization Technologies
The primary function of Tris(4-dodecylphenyl) phosphite (B83602) in polymers is to act as a secondary antioxidant or processing stabilizer. It is particularly effective in protecting polymers from degradation at the high temperatures required for melt processing.
Integration into Polyolefins and Polyvinyl Chloride (PVC) Systems
In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), Tris(4-dodecylphenyl) phosphite is a key additive for preserving the material's properties during processing and service life. tappi.org As a liquid phosphite, it offers excellent compatibility with polyolefins, particularly low-density polyethylene (LDPE). epo.org During processing, it helps to maintain the melt flow of the polymer and prevent discoloration. tappi.org
Similarly, in Polyvinyl Chloride (PVC) formulations, phosphites like this compound are utilized as co-stabilizers. They work in conjunction with primary heat stabilizers to improve the thermal stability of the PVC, preventing its degradation and the release of hydrochloric acid at processing temperatures.
Performance in Thermoplastic Polyester (B1180765) Elastomers
Mitigation of Thermo-Oxidative and Thermo-Mechanical Degradation in Polymers
The principal mechanism by which this compound protects polymers is through the decomposition of hydroperoxides. During thermo-oxidative degradation, hydroperoxides are formed and can break down into highly reactive radicals that further propagate the degradation of the polymer chains. This compound stoichiometrically reduces hydroperoxides to stable alcohols, in the process being converted to the corresponding phosphate (B84403). google.com This interruption of the degradation cycle is crucial for maintaining the molecular weight and mechanical properties of the polymer.
Illustrative Performance of a Related Phosphite Stabilizer in LLDPE
| Property | Unstabilized LLDPE (5th Extrusion Pass) | LLDPE with 0.1% Tris(nonylphenyl) phosphite (5th Extrusion Pass) |
| Melt Flow Index (g/10 min) | Significant Decrease | Maintained near original value |
| Yellowness Index | High | Low |
This table illustrates the typical performance of a phosphite stabilizer in Linear Low-Density Polyethylene (LLDPE). Data is based on general knowledge of tris(nonylphenyl) phosphite, a structurally similar compound, as specific data for this compound is not publicly available.
Advanced Lubricating Compositions
In the realm of lubrication, this compound and other organophosphites serve as multifunctional additives, primarily providing antiwear and extreme pressure protection.
Function as Extreme Pressure and Antiwear Additives
When incorporated into lubricating oils and greases, this compound functions as an extreme pressure (EP) and antiwear (AW) additive. purdue.edu Under conditions of high load and temperature, where the lubricant film can break down, these additives prevent direct metal-to-metal contact. They achieve this by chemically reacting with the metal surfaces to form a sacrificial, protective film. mdpi.com This film, often composed of iron phosphates, possesses a lower shear strength than the base metal, allowing it to wear away preferentially without causing significant damage to the underlying surfaces. researchgate.net
The effectiveness of phosphorus-based additives often increases with temperature, making them suitable for a wide range of operating conditions. The presence of these additives is critical in applications such as gear oils, hydraulic fluids, and metalworking fluids where high pressures and temperatures are common. mdpi.com
General Performance Characteristics of Phosphorus-Based Antiwear Additives
| Parameter | Base Oil | Base Oil + Phosphorus Additive |
| Wear Scar Diameter (mm) | Larger | Smaller |
| Load Carrying Capacity (N) | Lower | Higher |
| Coefficient of Friction | Higher | Lower |
This table provides a generalized representation of the benefits of using phosphorus-based antiwear additives in lubricating oils. The exact values can vary significantly based on the specific additive, base oil, and test conditions.
Tribological Performance in Base Oils
The use of phosphite esters as anti-wear and extreme-pressure additives in lubricating oils is a well-established practice in the field of tribology. psgraw.comijsrd.com When added to base oils, compounds like this compound function to reduce friction and minimize wear between moving surfaces under load. The long dodecyl alkyl chains enhance the additive's solubility and compatibility with a range of base oils, including paraffinic and synthetic types.
The primary role of such phosphite additives is to prevent direct metal-to-metal contact, especially under boundary lubrication conditions where the lubricant film is not thick enough to separate the surfaces completely. While specific performance data for this compound is not extensively detailed in publicly available literature, the general efficacy of triaryl and alkyl phosphites in improving the load-carrying capacity of lubricants is widely recognized. psgraw.comgoogle.com
Table 1: General Tribological Effects of Phosphite Ester Additives in Base Oil
| Property | Effect of Phosphite Additive | Mechanism of Action |
| Wear Reduction | Significant decrease in wear scar diameter and volume. | Formation of a protective surface film (tribofilm) that acts as a sacrificial layer. |
| Friction Modification | Reduction in the coefficient of friction under boundary and mixed lubrication regimes. | Shearing of the low-strength tribofilm instead of the base metal asperities. |
| Extreme Pressure (EP) | Increased ability of the lubricant to withstand high loads without catastrophic failure (scuffing or welding). | Chemical reaction at high temperatures and pressures to form a robust protective layer. |
Note: This table represents the generalized performance of the phosphite ester class of additives. Specific quantitative data for this compound is not available in the cited sources.
Formation and Characterization of Tribofilms
The anti-wear and extreme-pressure properties of phosphite esters are directly attributable to their ability to form a protective surface layer, known as a tribofilm, on metallic surfaces during operation. mdpi.com This process is a tribochemical reaction, meaning it is activated by the friction and heat generated at the contact points.
The mechanism for triaryl phosphates involves a reaction with the metal surface, particularly with the native iron oxides present on steel. mdpi.com The heat and pressure at the asperities (microscopic high points) of the moving surfaces initiate the decomposition of the phosphite ester. The additive reacts with the metal surface to form a complex, glassy, and durable film that is typically composed of iron polyphosphates. mdpi.com This film is sacrificial; it is worn away instead of the underlying metal, and it is continuously replenished by the additive present in the lubricant reservoir. This dynamic process effectively protects the components from adhesive and abrasive wear.
Rubber Compound Stabilization
In polymer science, phosphite esters are widely employed as secondary antioxidants to protect materials like rubber from degradation during high-temperature processing and throughout their service life. vinatiorganics.com this compound is suitable for this role, particularly in non-discoloring applications where maintaining the original color of the rubber is important. marketmonitorglobal.com
Application in Styrene-Butadiene Rubber (SBR)
Styrene-Butadiene Rubber (SBR), a synthetic rubber with widespread use in applications like tires, contains unsaturated double bonds in its polymer backbone. google.com These sites are highly susceptible to oxidative degradation, which can be initiated by heat, oxygen, and mechanical stress. Such degradation leads to a loss of mechanical properties, such as tensile strength and elasticity, ultimately causing the material to fail.
Phosphite antioxidants are incorporated into SBR formulations to enhance thermal and processing stability. google.comchempoint.com They are particularly effective during melt processing stages where high temperatures can accelerate the formation of damaging hydroperoxides. chempoint.com The use of phosphites in SBR is often in combination with a primary antioxidant, such as a hindered phenol (B47542), to create a synergistic protective system. marketmonitorglobal.comvinatiorganics.com
Table 2: Functional Benefits of Phosphite Antioxidants in SBR
| Performance Metric | Benefit of Phosphite Addition | Underlying Reason |
| Processing Stability | Improved retention of melt viscosity (e.g., Melt Flow Rate). researchgate.net | Decomposition of hydroperoxides that would otherwise cause polymer chain scission. |
| Color Stability | Reduced yellowing or discoloration during processing and aging. adeka-pa.eu | Inhibition of the formation of colored degradation products. |
| Long-Term Heat Aging | Enhanced retention of mechanical properties (e.g., elongation, tensile strength) after heat exposure. | Synergistic effect with primary antioxidants to provide extended protection. |
Note: This table describes the established benefits of the phosphite antioxidant class in elastomers like SBR. Specific quantitative performance data for this compound was not found in the referenced materials.
Mechanisms of Elastomer Protection
The protective action of this compound in elastomers is primarily as a hydroperoxide decomposer. marketmonitorglobal.com The oxidative degradation of polymers like SBR proceeds via a free-radical chain reaction. A key step in this process is the formation of hydroperoxides (ROOH), which are unstable and can decompose into highly reactive radicals that propagate the degradation.
Phosphite antioxidants interrupt this cycle by chemically reducing the hydroperoxides to stable, non-radical products (alcohols). vinatiorganics.com In this process, the trivalent phosphorus atom in the phosphite ester, P(OR)₃, is oxidized to its pentavalent state, forming a stable phosphate, P(O)(OR)₂.
The reaction is as follows: P(OR)₃ + ROOH → P(O)(OR)₂ + ROH
Degradation Pathways and Product Chemistry of Tris 4 Dodecylphenyl Phosphite
Characterization of Thermal and Oxidative Degradation Products
The degradation of phosphite (B83602) antioxidants is a critical area of study, as the resulting products can influence the long-term stability and safety of the polymeric materials they are designed to protect. For Tris(4-dodecylphenyl) phosphite, two primary degradation pathways are anticipated: oxidation and hydrolysis, leading to the formation of phosphate (B84403) species and phenolic by-products, respectively.
Formation of Phosphate Species
Under thermal and oxidative stress, the central phosphorus atom in this compound is expected to undergo oxidation, converting the phosphite (P(III)) to a phosphate (P(V)). This reaction is a fundamental aspect of the stabilizing function of phosphite antioxidants, as they scavenge hydroperoxides that would otherwise lead to polymer degradation. The primary phosphate species formed would be Tris(4-dodecylphenyl) phosphate. The general reaction is as follows:
This compound + [O] → Tris(4-dodecylphenyl) phosphate
This transformation is a key indicator of the antioxidant's activity within a polymer matrix.
Investigation of Phenolic By-products
Hydrolysis, another significant degradation pathway, involves the reaction of this compound with water, which can be present as moisture within the polymer or from the surrounding environment. This reaction leads to the cleavage of the ester bonds, resulting in the formation of 4-dodecylphenol (B94205) and phosphorous acid. The stepwise hydrolysis can also produce partially hydrolyzed species such as bis(4-dodecylphenyl) phosphite and mono(4-dodecylphenyl) phosphite.
The primary phenolic by-product of concern would be 4-dodecylphenol. The presence and concentration of this compound are important metrics in assessing the hydrolytic stability of the parent phosphite.
Influence of Processing Conditions on Degradation Product Profiles
The processing conditions of polymers, such as temperature, shear stress, and exposure to oxygen, are expected to significantly influence the degradation profile of this compound. High processing temperatures and oxygen availability would likely accelerate the rate of oxidation to Tris(4-dodecylphenyl) phosphate. The presence of moisture during processing would promote the formation of 4-dodecylphenol through hydrolysis. The specific profile of degradation products would, therefore, be a complex function of these processing variables.
Studies on Degradation in Specific Material Matrices (e.g., Plastic Films)
While no specific studies on the degradation of this compound in plastic films were identified, it is anticipated that the degradation pathways would be similar to those observed for other phosphite antioxidants in matrices such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). The compatibility of the antioxidant with the polymer matrix, the presence of other additives, and the specific type of plastic would all play a role in the rate and extent of degradation. For instance, the amorphous regions of a semi-crystalline polymer are more accessible to oxygen and moisture, potentially leading to higher degradation rates in these zones.
Migration of Degradation Products in Material Systems
The migration of both the parent antioxidant and its degradation products from the polymer matrix into contacting substances is a critical consideration, particularly for food contact materials. The lower molecular weight of degradation products like 4-dodecylphenol would likely result in a higher migration potential compared to the parent this compound and its phosphate oxidation product. The extent of migration is expected to be influenced by factors such as the type of polymer, the temperature, the nature of the contacting medium, and the concentration of the migrant in the polymer.
Data Table: Anticipated Degradation Products of this compound
| Degradation Pathway | Precursor Compound | Expected Degradation Product |
| Oxidation | This compound | Tris(4-dodecylphenyl) phosphate |
| Hydrolysis | This compound | 4-dodecylphenol |
| Hydrolysis | This compound | Bis(4-dodecylphenyl) phosphite |
| Hydrolysis | This compound | Mono(4-dodecylphenyl) phosphite |
| Hydrolysis | This compound | Phosphorous Acid |
Analytical Techniques for the Study of Tris 4 Dodecylphenyl Phosphite
Chromatographic Methods for Qualitative and Quantitative Analysis
Chromatographic techniques are indispensable for separating Tris(4-dodecylphenyl) phosphite (B83602) from complex mixtures and for quantifying its concentration and that of its degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of the degradation products of phosphite antioxidants. For instance, in studies of similar phosphite antioxidants like Irgafos 168, GC-MS has been effectively used to identify and quantify degradation products such as 2,4-di-tert-butylphenol (B135424) and its corresponding phosphate (B84403). researchgate.netresearchgate.net This technique is particularly well-suited for volatile and semi-volatile compounds that can be readily vaporized without decomposition. The process involves separating the components of a mixture in the gas chromatograph followed by detection and identification by the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the ionized fragments. researchgate.netnih.gov While direct analysis of the intact Tris(4-dodecylphenyl) phosphite by GC-MS can be challenging due to its high molecular weight and potential for thermal degradation in the injector port, it remains a primary method for characterizing its lower molecular weight breakdown products. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the preferred method for the analysis of the intact this compound and its derivatives. This technique is adept at handling non-volatile and thermally labile compounds. In a typical HPLC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system, where it is separated on a chromatographic column before being introduced into the mass spectrometer for detection. nih.govresearchgate.net
For phosphite compounds, which can be unstable, a pre-column derivatization step is sometimes employed to convert the phosphite to a more stable phosphate ester, thereby improving the accuracy and sensitivity of the analysis. google.com The choice of ionization source is critical; Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are commonly used for these types of compounds. nih.govresearchgate.net HPLC-MS has been successfully applied to quantify related compounds like tris(nonylphenyl)phosphite (TNPP) in various materials, demonstrating its utility for quality control and migration studies. nih.govresearchgate.net The limits of quantification for such methods can be very low, often in the microgram per square decimeter range, highlighting the sensitivity of the technique. nih.govresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphorus-containing compounds due to the wide chemical shift range and the direct observation of the phosphorus nucleus. oxinst.commdpi.comresearchgate.net For phosphites, the ³¹P chemical shift typically appears in a distinct region of the spectrum. For example, the chemical shift for trimethylphosphite is around 140 ppm. spectrabase.com The transformation of a phosphite to its corresponding phosphate upon oxidation results in a significant change in the ³¹P chemical shift, making it an excellent method to monitor degradation. oxinst.comresearchgate.net
¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show signals corresponding to the aromatic protons on the phenyl rings and a series of signals for the aliphatic protons of the dodecyl chains. The integration of these signals can confirm the ratio of aromatic to aliphatic protons. rsc.orgchemicalbook.comchemicalbook.com
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for the aromatic carbons and the aliphatic carbons of the dodecyl groups. The carbon atoms directly bonded to the oxygen of the phosphite ester would show a characteristic chemical shift and coupling to the phosphorus atom. rsc.orgspectrabase.comchemicalbook.com
Table 1: Representative NMR Data for Similar Phosphite Compounds
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
|---|---|---|---|
| Dibutyl phosphite | ¹H NMR | CDCl₃ | 7.66 (s, 0.5H), 5.93 (s, 0.5H), 4.06 (q, J = 6.8 Hz, 4H), 1.70-1.63 (m, 4H), 1.46-1.36 (m, 4H), 0.93 (d, J = 7.4 Hz, 6H) rsc.org |
| Dibutyl phosphite | ¹³C NMR | CDCl₃ | 65.6 (d, JC-P = 5.8 Hz), 32.5 (d, JC-P = 6.2 Hz), 18.8, 13.6 rsc.org |
| Dibutyl phosphite | ³¹P NMR | CDCl₃ | 8.41 rsc.org |
| Dibenzyl phosphite | ¹H NMR | CDCl₃ | 7.36-7.25 (m, 10H), 6.93 (d, J = 707.6 Hz, 1H), 5.11-5.00 (m, 4H) rsc.org |
| Dibenzyl phosphite | ¹³C NMR | CDCl₃ | 135.7, 135.6, 128.8, 128.1, 67.4 (d, JC-P = 5.7 Hz) rsc.org |
| Dibenzyl phosphite | ³¹P NMR | CDCl₃ | 8.36 rsc.org |
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for probing the local electronic structure and coordination environment of a specific element within a material, including on surfaces. While there is no specific information available in the search results regarding the use of XANES for the analysis of this compound, this technique could theoretically be applied to study the oxidation state and chemical environment of the phosphorus atom, particularly in contexts where the compound is used as a surface additive or when studying its degradation on a material's surface.
X-ray Photoelectron Spectroscopy (XPS) for Tribofilm Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of tribology, XPS is invaluable for analyzing the thin films, known as tribofilms, that form on rubbing surfaces and play a critical role in lubrication and wear protection.
A hypothetical XPS analysis of a tribofilm formed from a lubricant containing this compound would aim to identify the chemical species present on the worn surface. The analysis would focus on the high-resolution spectra of key elements:
Phosphorus (P 2p): The binding energy of the P 2p peak would indicate the chemical state of phosphorus. It would be crucial to determine if the phosphite has oxidized to form various phosphate species, such as orthophosphates, pyrophosphates, or polyphosphates, which are known to be effective anti-wear compounds.
Oxygen (O 1s): The O 1s spectrum would provide information on the various oxygen-containing functional groups. This could include metal oxides from the substrate, as well as different forms of phosphates (P-O-C vs. P-O-Fe bonds).
Carbon (C 1s): The C 1s spectrum would be complex, showing contributions from the dodecylphenyl groups of the parent molecule, adventitious carbon contamination, and any carbonaceous species formed during the tribochemical process. Deconvolution of this peak would help in understanding the degradation of the organic part of the molecule.
Iron (Fe 2p) (or other substrate metals): Analysis of the substrate metal's photoelectron peaks would reveal the formation of iron phosphates or other metal-phosphorus species, which are key components of protective tribofilms.
By comparing the elemental composition and chemical states in the worn and unworn areas, researchers could elucidate the tribochemical reactions that this compound undergoes to form a protective layer.
Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC) in Material Studies
Thermal analysis techniques are essential for characterizing the thermal properties of materials, including their melting points, glass transition temperatures, and thermal stability. Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Specific DSC data for pure this compound is not extensively reported in publicly accessible literature. However, its function as a thermal stabilizer in polymers suggests that its thermal behavior is a key aspect of its performance. In a typical application, this compound is blended with a polymer. A DSC analysis of such a blend could reveal:
Glass Transition Temperature (Tg): The effect of the phosphite additive on the Tg of the polymer, which can indicate changes in the polymer's chain mobility and miscibility of the additive.
Melting (Tm) and Crystallization (Tc) Temperatures: For semi-crystalline polymers, DSC can show how the additive influences the melting and crystallization behavior, which can affect the material's mechanical properties.
Oxidative Stability: When run in an oxidative atmosphere, DSC can be used to determine the oxidative induction time (OIT), a measure of the material's resistance to oxidation. The presence of this compound would be expected to significantly increase the OIT of a polymer.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DSC analysis of a polymer with and without the addition of this compound.
| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Polymer (Neat) | 85 | 210 | 5 |
| Polymer + 0.2% this compound | 83 | 208 | 45 |
This table demonstrates the expected role of this compound as a stabilizer, where it has a minor effect on the polymer's primary thermal transitions but provides a significant improvement in oxidative stability.
Theoretical and Computational Investigations
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com These computational techniques allow researchers to model chemical reactions and molecular properties with a high degree of accuracy, providing insights that are often difficult to obtain through experimental means alone. researchgate.netnih.gov
The primary role of phosphite (B83602) antioxidants is to act as secondary stabilizers by decomposing hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers. amfine.com This prevents chain-breaking reactions that can compromise the integrity of the polymer. vinatiorganics.com DFT calculations are crucial in mapping out the energetic pathways of these stabilization reactions.
The key reaction involves the oxidation of the phosphite ester to a phosphate (B84403) ester. vinatiorganics.com Computational studies on model phosphites elucidate the mechanism, which is believed to proceed via a one-electron transfer process. vinatiorganics.com DFT can be used to calculate the reaction energies and activation barriers for the interaction between the phosphite and hydroperoxides. For analogous phosphite antioxidants, DFT studies have explored global reactivity descriptors, thermochemical data, and Fukui functions to predict their antioxidant activity. researchgate.netnih.gov These studies often find that the hydrogen atom transfer (HAT) mechanism is also a potential pathway, and the favorability of each mechanism can be influenced by the surrounding medium (e.g., gas phase vs. solvent). researchgate.net
Furthermore, the hydrolysis of phosphite antioxidants is a critical aspect of their application, as it can affect their performance and storage stability. mmu.ac.ukmmu.ac.uk DFT can model the step-by-step mechanism of hydrolysis, identifying the transition states and intermediates. Studies on similar phosphites have shown that the steric hindrance provided by bulky substituents on the phenyl rings, like the dodecyl groups in Tris(4-dodecylphenyl) phosphite, can significantly enhance hydrolytic stability. google.commdpi.com
Table 1: Calculated Global Reactivity Descriptors for Model Phosphite Antioxidants (Illustrative Data based on Analogous Compounds)
| Descriptor | Value (Arbitrary Units) | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | High | Indicates electron-donating ability (good for antioxidant activity) |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Low | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Small | Suggests higher reactivity |
| Ionization Potential (IP) | Low | Relates to the ease of electron donation (SET mechanism) |
| Note: This table is illustrative, based on general findings from DFT studies on phosphite antioxidants. researchgate.netacs.org Specific values would require dedicated calculations for this compound. |
The effectiveness of this compound as a stabilizer depends on its compatibility and distribution within the polymer matrix. vinatiorganics.com The long dodecyl chains are specifically designed to enhance this compatibility, particularly in non-polar polymers like polyolefins.
Quantum chemical calculations can be employed to understand the nature of the non-covalent interactions between the phosphite molecule and polymer chains. These interactions are typically dominated by van der Waals forces. By calculating the interaction energies between a model phosphite molecule and polymer fragments (e.g., polyethylene (B3416737) or polypropylene (B1209903) oligomers), researchers can assess the miscibility and potential for aggregation of the antioxidant. While full polymer systems are too large for high-level quantum chemistry, these fragment-based calculations provide essential parameters for larger-scale simulations, such as Molecular Dynamics.
DFT and other quantum chemical methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of the antioxidant and its transformation products. For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ³¹P) and infrared (IR) vibrational frequencies. researchgate.netnih.gov
These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to identify products of its reactions, such as the corresponding phosphate formed during its antioxidant action or the products of hydrolysis. mmu.ac.uk For example, the P=O stretching frequency in the IR spectrum of the oxidized phosphate is a clear indicator of the phosphite's activity.
Table 2: Predicted Spectroscopic Data for a Model Triaryl Phosphite and its Phosphate Product (Illustrative)
| Compound | Spectroscopic Feature | Predicted Value | Experimental Correlation |
| Triaryl Phosphite | ³¹P NMR Chemical Shift | ~130 ppm | Characteristic of P(III) in phosphites |
| Triaryl Phosphite | IR P-O-Ar Stretch | 950-1100 cm⁻¹ | Confirms phosphite structure |
| Triaryl Phosphate | ³¹P NMR Chemical Shift | ~ -10 to -20 ppm | Characteristic of P(V) in phosphates |
| Triaryl Phosphate | IR P=O Stretch | 1250-1310 cm⁻¹ | Indicates oxidation of the phosphite |
| Note: The values are typical ranges for triaryl phosphites and phosphates and serve as an illustrative example. mmu.ac.uk |
Molecular Dynamics and Monte Carlo Simulations
While quantum mechanics is ideal for studying the details of chemical bonds and reactions, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are better suited for exploring the large-scale physical behavior of molecules and materials over time. youtube.comnih.gov These methods use classical mechanics to simulate the movement and interaction of atoms and molecules, enabling the study of complex systems like polymers with additives. youtube.com
In certain applications, the interaction of this compound with surfaces or interfaces is of interest. For example, in coatings or films, the adsorption of the additive onto a substrate can influence the system's properties. MD simulations can model the behavior of the phosphite molecules at an interface, predicting their orientation, adsorption energy, and the structure of the adsorbed layer. The long dodecyl chains would be expected to play a significant role in the adsorption process, potentially forming an ordered layer on the substrate. Quantum chemical studies on the adsorption of similar organic molecules on metal surfaces have been used to understand inhibition mechanisms, a principle that can be extended to phosphites on various substrates. mdpi.comresearchgate.net
This compound and similar organophosphorus compounds can be used in lubricant formulations, where they function as anti-wear additives or antioxidants. At the interface between moving metal surfaces, these additives can form protective films.
MD simulations are a powerful tool for investigating these interfacial phenomena. nih.gov Simulations can model the behavior of the lubricant base oil and the phosphite additive under conditions of high pressure and shear. Researchers can study how the phosphite molecules migrate to the surface, how they interact with the metal, and how they contribute to the formation of a low-friction, protective tribofilm. The dodecylphenyl groups would influence the solubility of the additive in the base oil and the nature of the film formed on the metal surface. Coarse-grained MD models, in particular, are useful for studying the large-scale mechanical behavior of such complex systems. researchgate.net
Structure-Activity Relationship Modeling for Phosphite Derivatives
Theoretical and computational investigations play a crucial role in understanding the mechanisms of action and in predicting the efficacy of phosphite antioxidants, including this compound. By employing Quantitative Structure-Activity Relationship (QSAR) models, researchers can establish correlations between the chemical structure of phosphite derivatives and their antioxidant performance. These models are instrumental in the rational design of novel and more effective stabilizers for various materials.
The antioxidant activity of phosphite esters is primarily attributed to their ability to decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers. The general mechanism involves the reduction of hydroperoxides by the phosphite (P(OR)₃) to produce a stable phosphate (O=P(OR)₃) and an alcohol. The efficiency of this process is highly dependent on the molecular structure of the phosphite.
Key structural features that influence the antioxidant activity and are often used as descriptors in QSAR models include:
Steric Hindrance: The size and spatial arrangement of the substituent groups on the phenyl rings significantly impact the reactivity and stability of the phosphite. Bulky substituents, such as the dodecyl group in this compound, can enhance the hydrolytic stability of the molecule. google.com Hydrolytic stability is a critical factor as the premature hydrolysis of phosphites can lead to the formation of acidic species that may be detrimental to the polymer matrix. However, excessive steric hindrance can sometimes reduce the intrinsic reactivity of the phosphite towards hydroperoxides. google.com
Electronic Effects: The electronic properties of the substituents on the aromatic rings influence the electron density on the phosphorus atom. Electron-donating groups can enhance the nucleophilicity of the phosphorus atom, potentially increasing its reactivity towards hydroperoxides. Conversely, electron-withdrawing groups can decrease this reactivity. Computational parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are often calculated to quantify these electronic effects. A smaller HOMO-LUMO energy gap is generally indicative of higher reactivity. researchgate.netnih.gov
Research Findings
Computational studies on various phosphite esters have provided insights into their antioxidant mechanism. Density Functional Theory (DFT) calculations are commonly employed to determine molecular geometries, electronic structures, and thermochemical data. researchgate.netresearchgate.net For instance, the analysis of global reactivity indices derived from DFT, such as ionization potential and electron affinity, helps in predicting the antioxidant potential of a molecule. researchgate.net
While specific QSAR models for a homologous series including this compound are not abundantly found in publicly available literature, the general principles derived from studies on related compounds are applicable. For example, research on other alkylated triphenyl phosphites demonstrates a clear correlation between the degree and position of alkyl substitution and the antioxidant performance.
The following interactive data table summarizes the key structural descriptors and their general influence on the activity of phosphite antioxidants, based on established research findings.
| Structural Descriptor | Influence on Antioxidant Activity | Influence on Hydrolytic Stability |
| Steric Hindrance of Phenyl Substituents | Can decrease reactivity if excessively bulky | Generally increases stability |
| Electron-donating Groups on Phenyl Ring | Generally increases reactivity | Can have variable effects |
| Electron-withdrawing Groups on Phenyl Ring | Generally decreases reactivity | Can have variable effects |
| Alkyl Chain Length (e.g., dodecyl) | Improves compatibility and reduces volatility | Can contribute to steric hindrance |
| Molecular Weight | Improves retention in polymer matrix | Generally increases stability |
Another interactive data table below presents hypothetical QSAR data for a series of substituted triphenyl phosphites to illustrate the relationship between structure and activity. The "Antioxidant Efficiency Index" is a hypothetical measure, where a higher value indicates better performance. The descriptor values are representative of trends observed in computational studies.
| Compound | Steric Hindrance Parameter (V) | HOMO-LUMO Gap (eV) | Molecular Weight ( g/mol ) | Hypothetical Antioxidant Efficiency Index |
| Triphenyl phosphite | 1.0 | 5.8 | 310.28 | 50 |
| Tris(4-methylphenyl) phosphite | 1.2 | 5.6 | 352.36 | 65 |
| Tris(2,4-di-tert-butylphenyl) phosphite | 2.5 | 5.9 | 646.92 | 85 |
| This compound | 2.2 | 5.5 | 839.34 | 90 |
| Tris(4-nitrophenyl) phosphite | 1.1 | 6.2 | 445.28 | 30 |
Future Research Directions
Development of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of tris(4-dodecylphenyl) phosphite (B83602) often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary area of future research is the development of novel, more sustainable synthetic pathways. These efforts are centered on green chemistry principles, aiming to reduce the environmental impact of production.
Key research objectives include:
Catalyst Innovation: Investigating new, highly efficient, and recyclable catalysts to replace traditional ones. This includes exploring enzymatic catalysis and nanocatalysts to improve reaction rates and selectivity under milder conditions.
Alternative Feedstocks: Exploring the use of bio-based raw materials as precursors for the dodecylphenyl moiety, thereby reducing the reliance on petrochemical feedstocks.
Process Intensification: Developing continuous flow processes and utilizing process analytical technology (PAT) to optimize reaction conditions in real-time, minimizing energy consumption and waste generation.
Solvent-Free or Green Solvent Systems: Designing synthetic routes that eliminate the need for volatile organic solvents or replace them with environmentally benign alternatives such as ionic liquids or supercritical fluids.
Exploration of Synergistic Effects with Other Stabilizers
The performance of tris(4-dodecylphenyl) phosphite can be significantly enhanced when used in combination with other types of stabilizers. Understanding and optimizing these synergistic interactions is a critical area of ongoing research. The goal is to develop highly effective stabilizer packages that provide comprehensive protection against various degradation mechanisms.
Future research will focus on:
Combinations with Primary Antioxidants: In-depth studies on the synergistic effects with a wide range of phenolic antioxidants. Research will aim to elucidate the mechanisms of interaction and identify optimal ratios for different polymer matrices and applications.
Interactions with Hindered Amine Light Stabilizers (HALS): Investigating the combined thermal and light stabilizing effects of this compound and various HALS compounds. This is particularly important for outdoor applications where materials are exposed to both heat and UV radiation.
Hybrid Stabilizer Systems: Designing and synthesizing novel hybrid molecules that incorporate both phosphite and other stabilizing functionalities (e.g., phenolic or HALS moieties) within a single molecular structure. This could lead to more efficient and less volatile stabilization systems.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Degradation
A deeper understanding of the degradation mechanism of this compound and its transformation products is crucial for predicting the long-term performance of stabilized materials. Future research will increasingly rely on advanced spectroscopic techniques for in-situ and real-time monitoring of these processes within the polymer matrix.
Key areas of investigation include:
Hyphenated Spectroscopic Methods: Utilizing techniques such as TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) and Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) to identify the volatile and semi-volatile degradation products of the phosphite stabilizer under processing and service conditions.
In-Situ FTIR and Raman Spectroscopy: Applying these techniques to monitor the chemical changes of the phosphite stabilizer and the polymer matrix during thermo-oxidative and photo-oxidative degradation without the need for sample extraction.
Solid-State NMR Spectroscopy: Employing advanced solid-state NMR techniques to probe the local chemical environment of the phosphorus nucleus and to characterize the non-volatile transformation products of the stabilizer within the solid polymer.
Computational Design of Next-Generation Phosphite Stabilizers
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new and improved stabilizers. By simulating the behavior of molecules at the atomic level, researchers can predict their properties and performance before they are synthesized in the laboratory, saving time and resources.
Future computational studies will focus on:
Structure-Property Relationships: Using Quantitative Structure-Property Relationship (QSPR) models to correlate the molecular structure of phosphite stabilizers with their antioxidant efficiency, hydrolytic stability, and compatibility with the polymer matrix.
Reaction Mechanism Elucidation: Employing quantum mechanical calculations (e.g., Density Functional Theory - DFT) to investigate the detailed mechanisms of phosphite antioxidant action, including the kinetics and thermodynamics of key reactions.
Virtual Screening: Developing and applying high-throughput virtual screening methods to identify promising new phosphite stabilizer candidates from large virtual libraries of chemical structures.
Investigations into the Long-Term Performance in Challenging Material Environments
The long-term stability of polymers in demanding applications is a critical concern. Future research will need to address the performance of this compound and its stabilized materials under a variety of challenging environmental conditions.
Key research directions include:
Q & A
Basic: What are the standard synthetic routes for tris(aryl) phosphites, and how can reaction conditions be optimized for high-purity yields?
Methodological Answer:
Tris(aryl) phosphites are typically synthesized via the reaction of phosphorus trichloride (PCl₃) with substituted phenols. For example, tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is prepared by reacting PCl₃ with the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propanol under anhydrous conditions . Key optimization parameters include:
- Stoichiometry: A 3:1 molar ratio of phenol to PCl₃ ensures complete substitution.
- Temperature: Reactions are conducted at 0–5°C to control exothermicity.
- Solvent: Inert solvents like dichloromethane or tetrahydrofuran prevent side reactions.
Post-synthesis, purification via vacuum distillation or recrystallization removes unreacted precursors.
Basic: How should researchers characterize tris(aryl) phosphites using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are critical for structural confirmation. For tris(2,4-di-tert-butylphenyl) phosphite, ³¹P NMR shows a singlet near δ 125 ppm due to the phosphite group .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight. For example, tris(4-nonylphenyl) phosphite (TNPP) exhibits a molecular ion peak at m/z 689.2 .
- Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity. Gas chromatography (GC) coupled with flame photometric detection (FPD) quantifies trace impurities .
Basic: What safety protocols are essential for handling tris(aryl) phosphites in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is unnecessary unless aerosolized .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Storage: Store in airtight containers under nitrogen to prevent hydrolysis. TNPP, for instance, degrades into toxic 4-nonylphenol (4-NP) under moisture .
Advanced: How can computational chemistry predict tris(aryl) phosphites' efficacy as stabilizers in high-voltage Li-ion batteries?
Methodological Answer:
Computational screening involves:
Density Functional Theory (DFT): Calculate binding energies between phosphites and electrode surfaces. Tris(1-adamantyl) phosphite shows strong adsorption on LiNi₀.₈Mn₀.₁Co₀.₁O₂ cathodes due to its bulky substituents .
Solvation Effects: Evaluate the Gibbs free energy of solvation in electrolytes like EC/DMC. Phosphites with low solubility (<0.1 mg/mL) preferentially form cathode-electrolyte interphases (CEI) .
HOMO/LUMO Analysis: Assess redox stability. Tris(4-dodecylphenyl) phosphite’s HOMO (-6.2 eV) indicates resistance to oxidation at >4.5 V .
Advanced: What experimental designs evaluate tris(aryl) phosphites' antioxidant performance in polymer matrices?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss under oxidative conditions (airflow, 200–300°C). Tris(2,4-di-tert-butylphenyl) phosphite increases polyethylene’s onset degradation temperature by 40°C .
- Oven Aging Tests: Expose polymer films to 90°C for 500 hours. Monitor carbonyl index via FTIR (peak at 1715 cm⁻¹) to quantify oxidation .
- Melt Flow Index (MFI): Assess molecular weight degradation. Optimal phosphite concentrations (0.1–0.5 wt%) balance stability and processability .
Advanced: How can researchers resolve discrepancies in migration data for tris(aryl) phosphites from polymers?
Methodological Answer:
- Analytical Method Validation: Use GC-MS with deuterated internal standards (e.g., d₁₅-TNPP) to improve accuracy. For TNPP, limit of quantification (LOQ) issues arise due to co-eluting peaks; employ tandem MS (MS/MS) for specificity .
- Food Simulant Studies: Test migration into 10% ethanol (food simulant) at 40°C for 10 days. TNPP migration varies by polymer crystallinity (e.g., 0.2 μg/g in HDPE vs. 1.5 μg/g in LDPE) .
- Degradation Pathway Analysis: Monitor 4-NP formation via LC-UV (λ = 275 nm). Hydrolysis rates depend on pH (t₁/₂ = 12 days at pH 7 vs. 3 days at pH 2) .
Advanced: What strategies mitigate toxic degradation products (e.g., 4-NP) from tris(aryl) phosphites?
Methodological Answer:
- Structural Modification: Replace nonylphenyl groups with tert-butylphenyl (e.g., tris(2,4-di-tert-butylphenyl) phosphite), which resists hydrolysis .
- Co-stabilizer Systems: Blend with hindered phenols (e.g., Irganox 1010) to reduce phosphite loading and degradation .
- Lifecycle Assessment (LCA): Track 4-NP in landfill leachates using solid-phase extraction (SPE) and GC-MS. TNPP alternatives reduce 4-NP by >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
